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Prolactin Sample Storage and Handling: A Technical Guide

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Compound of Interest		
Compound Name:	Protactin	
Cat. No.:	B1679733	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling prolactin samples. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best type of sample to use for prolactin measurement?

For accurate prolactin measurement, serum is the preferred sample type.[1][2][3][4][5] Plasma collected with heparin can also be used, though some sources suggest it may lead to slightly increased values.[1] It is advisable to avoid using plasma collected with EDTA or citrate, as these anticoagulants may interfere with the assay and potentially lead to decreased values.[1] [3]

Q2: What are the immediate processing steps after collecting a blood sample for prolactin analysis?

After collection, allow the blood to clot completely at room temperature.[1][6] This typically takes 30-60 minutes.[7] Following clotting, centrifuge the sample to separate the serum from the cells.[1][6] This separation should ideally occur within 2 hours of collection.[6][8] The separated serum should then be transferred to a clean plastic transport tube.[6][8]

Q3: How should I store prolactin samples for short-term use?







For short-term storage, separated serum or plasma can be kept at room temperature (20-26°C or 68-78.8°F) for up to 8 hours.[6] For slightly longer durations, refrigeration at 2-8°C is recommended, where samples are stable for up to 5-7 days.[3][9][10] One source indicates stability for up to 14 days when refrigerated.[3]

Q4: What are the recommended conditions for long-term storage of prolactin samples?

For long-term preservation, freezing the serum or plasma is necessary. Prolactin samples are stable for at least 14 days at -20°C and for up to 6 months or longer when stored at -10°C or colder.[7][8] For extended archival purposes, storage at -80°C is also a common practice.[11]

Q5: How many times can I freeze and thaw my prolactin samples?

It is best to avoid repeated freeze-thaw cycles.[6][12] Some studies indicate that prolactin is stable for up to three freeze-thaw cycles.[3] However, other research suggests that after the first cycle, a decrease of approximately 10% in prolactin levels can be observed after the second cycle.[13] To minimize the impact of freeze-thaw cycles, it is recommended to aliquot samples into smaller volumes before freezing.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Unexpectedly low prolactin levels in a patient with a suspected prolactinoma.	High-dose "hook effect": Extremely high concentrations of prolactin can saturate the antibodies in a sandwich immunoassay, leading to a falsely low reading.[14]	Serially dilute the serum sample and re-assay. This will bring the prolactin concentration into the detectable range of the assay. [14]
Inconsistent results between assays.	Presence of macroprolactin: Prolactin can exist in different forms, including macroprolactin (a complex with an antibody), which is less biologically active but can be detected by some immunoassays, leading to falsely elevated results.[10][12]	If elevated prolactin levels are found without the expected clinical symptoms, testing for macroprolactin should be considered.[8]
Variability in prolactin levels in samples from the same subject.	Physiological factors: Prolactin secretion is pulsatile and follows a diurnal rhythm, with the highest levels typically occurring during sleep. Stress from venipuncture can also cause a transient increase in prolactin levels.[8]	For consistent results, it is recommended to collect blood samples 3 to 4 hours after waking in the morning. To minimize stress-related elevation, serial sampling through an indwelling cannula over an hour can be performed.[10][15]
Assay failure or erroneous results.	Sample quality: The presence of hemolysis (red blood cell breakdown), lipemia (high lipid content), or icterus (high bilirubin) in the sample can interfere with immunoassay results.[1][2][16] Grossly hemolyzed or lipemic specimens should not be used. [2][6]	Visually inspect all samples for signs of hemolysis (pink to red color) or lipemia (cloudy or milky appearance). If present, a new sample should be collected.



Data Summary

Prolactin Sample Stability

	<u>Janipie Sta</u>			
Storage Condition	Temperature	Duration	Sample Type	Reference
Room Temperature	20-26°C (68- 78.8°F)	Up to 8 hours	Serum/Plasma	[6]
Refrigerated	2-8°C (36-46°F)	Up to 7 days	Serum/Plasma	[3]
Refrigerated	4-6°C	Up to 6 days	Separated Serum/Plasma	[10]
Frozen	-10°C or colder	Up to 6 months	Serum/Plasma	[8]
Frozen	-20°C	At least 14 days	Serum/Plasma	[3]
Frozen	-20°C	Several years (with cryoprotectant)	Purified Prolactin	[11]

Effect of Freeze-Thaw Cycles on Prolactin Stability

Number of Cycles	Effect on Prolactin Concentration	Reference
Up to 3 cycles	Stable	[3]
1 cycle	Generally well-tolerated	[13]
2 cycles	Approximately 10% decrease	[13]
Up to 5 cycles	Stable	[17]

Experimental ProtocolsProtocol for Serum Preparation

 Blood Collection: Collect whole blood in a serum separator tube (SST) or a red-top tube without anticoagulants.[5][6]



- Clotting: Allow the blood to clot at room temperature for a minimum of 30-60 minutes.[7]
- Centrifugation: Centrifuge the tubes at approximately 1000-1300 x g for 10-15 minutes to separate the serum from the blood cells.
- Aliquoting: Carefully aspirate the clear serum and transfer it to cryovials for storage. Avoid disturbing the cell layer.
- Storage: Store the serum aliquots at the appropriate temperature as outlined in the stability table above.

Protocol for Experimental Validation of Storage Conditions

- Sample Pooling: Obtain a pool of serum from multiple healthy donors to minimize individual variability.
- Baseline Measurement: Measure the initial prolactin concentration in the fresh, pooled serum.
- Aliquoting: Aliquot the pooled serum into multiple tubes for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
- Time Points: Designate specific time points for analysis (e.g., 0, 24, 48 hours for short-term; 1, 3, 6, 12 months for long-term).
- Freeze-Thaw Cycles: For freeze-thaw analysis, subject a set of aliquots to a defined number of cycles (e.g., 1, 3, 5), ensuring complete freezing at -20°C or colder followed by complete thawing at room temperature for each cycle.
- Analysis: At each designated time point, analyze the prolactin concentration in the stored aliquots using a validated immunoassay.
- Data Comparison: Compare the results from the stored samples to the baseline measurement to determine the percentage of degradation under each condition.

Visualizations



Prolactin Signaling Pathway

The binding of prolactin (PRL) to its receptor (PRLR) initiates a cascade of intracellular signaling events. The primary and most well-established pathway is the JAK2-STAT5 pathway. Upon PRL binding, the PRLR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5). STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus where it acts as a transcription factor, regulating the expression of prolactin-responsive genes.



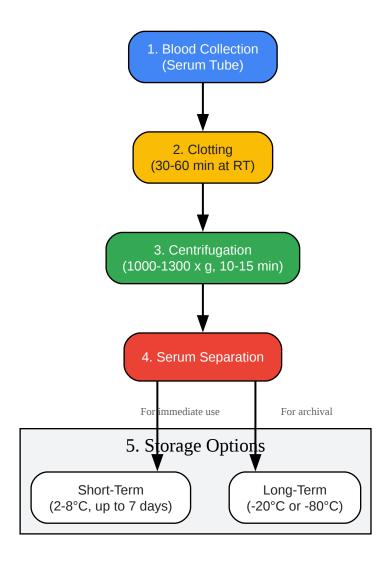
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Caption: The JAK2-STAT5 signaling pathway activated by prolactin.

Experimental Workflow for Sample Processing and Storage

The following diagram outlines the logical flow from sample collection to storage, ensuring sample integrity for future analysis.





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Caption: Workflow for prolactin serum sample processing and storage.

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